Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Description
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is an ester derivative of 2-[3-(trifluoromethyl)anilino]benzoic acid, featuring an isopropyl ester group. Its molecular formula is C17H16F3NO3, with a molecular weight of 335.31 g/mol. The compound’s structure includes a trifluoromethyl-substituted anilino moiety attached to a benzoate core, a design common in non-steroidal anti-inflammatory drugs (NSAIDs). The isopropyl ester group influences its physicochemical properties, such as lipophilicity (logP ≈ 3.7) and solubility, distinguishing it from other derivatives .
Properties
CAS No. |
68749-59-7 |
|---|---|
Molecular Formula |
C17H16F3NO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3 |
InChI Key |
DGGGUUTVPUQZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Flufenamic Acid Isopropyl Ester can be synthesized through an esterification reaction, where flufenamic acid reacts with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to ensure maximum yield and purity of Flufenamic Acid Isopropyl Ester. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. After the reaction, the product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Flufenamic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Flufenamic acid and isopropyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.
Scientific Research Applications
Flufenamic Acid Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
Flufenamic Acid Isopropyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it is known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 channels .
Comparison with Similar Compounds
Etofenamate (2-(2-Hydroxyethoxy)ethyl Ester)
Structure: 2-(2-Hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate Molecular Formula: C18H18F3NO4 Molecular Weight: 369.34 g/mol Key Differences:
- The 2-(2-hydroxyethoxy)ethyl ester introduces a polar hydroxyethoxy group, increasing water solubility compared to the isopropyl ester in the target compound.
- logP : 3.69 (slightly lower than the target compound’s estimated ~3.7), indicating marginally better solubility in aqueous environments .
Pharmacological Profile : - Etofenamate is a clinically used NSAID with cyclooxygenase (COX) inhibitory activity. Its hydroxyethoxy group may form hydrogen bonds with COX-2’s active site, enhancing binding affinity. Molecular docking studies (e.g., using AutoDock Vina) suggest this group contributes to sustained enzyme interaction .
2-[3-(Trifluoromethyl)anilino]benzohydrazide
Structure : Hydrazide derivative of the benzoic acid core.
Molecular Formula : C14H12F3N3O
Molecular Weight : 319.26 g/mol
Key Differences :
- Replacement of the ester with a hydrazide group increases polarity, reducing logP (~2.5) and enhancing solubility in polar solvents.
- The hydrazide moiety may shift biological activity toward antimicrobial or antiviral targets rather than anti-inflammatory pathways, as seen in related hydrazide derivatives .
3-(2-Trifluoromethylphenyl)propionic Acid
Structure : Carboxylic acid derivative with a trifluoromethylphenyl group.
Molecular Formula : C10H9F3O2
Molecular Weight : 218.17 g/mol
Key Differences :
- The carboxylic acid group confers higher ionization at physiological pH, improving water solubility but limiting blood-brain barrier penetration.
- Propionic acid derivatives (e.g., ibuprofen) are established NSAIDs, suggesting the target compound’s esterification strategy aims to balance bioavailability and gastrointestinal tolerability .
Research Findings and Mechanistic Insights
Ester Group Impact: The isopropyl ester in the target compound enhances lipophilicity, favoring membrane permeability and prolonged half-life compared to etofenamate’s hydroxyethoxy group. However, it may reduce aqueous solubility, necessitating formulation adjustments for drug delivery . Hydrazide derivatives exhibit lower logP values, making them suitable for intravenous applications but less effective in crossing lipid membranes .
Trifluoromethyl Group Role :
- The trifluoromethyl (-CF3) substituent in all compared compounds improves metabolic stability by resisting oxidative degradation. It also enhances hydrophobic interactions with enzyme active sites (e.g., COX-1/2), a feature critical for NSAID efficacy .
Docking Studies :
- AutoDock Vina simulations suggest etofenamate’s hydroxyethoxy group forms hydrogen bonds with COX-2 residues (e.g., Arg-120), which are absent in the target compound. This may explain etofenamate’s higher clinical potency despite similar core structures .
Synthetic Considerations :
- Synthesis routes for analogous compounds (e.g., cyclization with polyphosphoric acid in ) highlight the versatility of benzoate derivatives. The target compound’s isopropyl ester may simplify synthesis compared to etofenamate’s more complex esterification steps .
Biological Activity
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, a compound with the molecular formula CHFNO and a molecular weight of 323.31 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability. The presence of this group can significantly influence the compound's interaction with biological targets, making it a subject of interest in drug development.
1. Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Trifluoromethyl Compounds
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HeLa | 3.2 | Cell cycle arrest |
| This compound | TBD | TBD |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in vitro and in vivo. In one study, compounds with similar structures were shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages exposed to lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses effectively.
Case Study: Inhibition of Cytokine Release
A recent study evaluated the impact of a related compound on LPS-induced IL-6 production in mouse primary peritoneal macrophages, demonstrating significant inhibition at concentrations as low as 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression and inflammation.
- Cytokine Modulation : The ability to downregulate cytokines suggests a potential for treating inflammatory diseases.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data indicate favorable absorption characteristics; however, comprehensive studies are needed to establish its safety profile.
Q & A
Basic: What synthetic strategies are recommended for Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification of 2-[3-(trifluoromethyl)anilino]benzoic acid with propan-2-ol. Key steps include:
- Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to activate the carboxyl group for ester formation .
- Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield .
Optimization Tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry (1.2:1 alcohol-to-acid ratio) to drive esterification to completion.
Basic: Which spectroscopic techniques are most effective for structural characterization, and what diagnostic signals confirm the target structure?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 368.1 (calculated for C₁₈H₁₈F₃NO₂).
- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm⁻¹ and N-H bend at ~3350 cm⁻¹ .
Advanced: How can X-ray crystallography using SHELX resolve molecular conformation and regiochemistry of the anilino group?
Methodological Answer:
- Crystal Growth : Slow evaporation of a saturated ethyl acetate solution yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- SHELX Refinement :
- Validation : Check R-factor (<5%) and electron density maps for omitted regions.
Advanced: What in vitro assays are suitable for evaluating bioactivity, particularly in inflammation or ion channel modulation?
Methodological Answer:
- COX Inhibition Assay : Test IC₅₀ against COX-1/COX-2 using a colorimetric kit (e.g., Cayman Chemical). Compare to flufenamic acid (positive control, IC₅₀ ~1–10 µM) .
- Ion Channel Studies : Use patch-clamp electrophysiology on Slo2.1-transfected HEK293 cells. Monitor current activation at 1–10 mM compound concentration, referencing niflumic acid’s EC₅₀ (~2.1 mM) .
- Cytotoxicity Screening : MTT assay on human fibroblasts (48-hour exposure) to rule off-target effects.
Advanced: How does the trifluoromethyl group impact pharmacokinetics, and what computational tools predict metabolic stability?
Methodological Answer:
- Physicochemical Effects : The CF₃ group increases lipophilicity (logP ~3.7), enhancing membrane permeability but reducing aqueous solubility. Use SwissADME to predict bioavailability radar .
- Metabolic Stability :
- Half-Life Estimation : Microsomal stability assays (human liver microsomes + NADPH) quantify t₁/₂.
Basic: What purification challenges arise with this compound, and which solvents are optimal for recrystallization?
Methodological Answer:
- Common Impurities : Unreacted acid (remove via aqueous NaHCO₃ wash) or dimerized byproducts.
- Recrystallization : Use ethanol/water (7:3 v/v) or acetonitrile. The compound’s melting point (85–88°C) helps assess purity .
- HPLC Purity Check : C18 column, 70:30 MeCN/H₂O, 1 mL/min flow rate. Target >95% purity for biological assays .
Advanced: How can structural analogs guide SAR studies when bioactivity data conflicts with literature?
Methodological Answer:
- Analog Comparison : Compare with etofenamate (CAS 30544-47-9), which shares the 2-[3-(trifluoromethyl)anilino]benzoate scaffold but differs in the ester group. Test both compounds in parallel assays to isolate ester moiety effects .
- Orthogonal Assays : Resolve discrepancies (e.g., COX vs. ion channel activity) by:
- Repeating assays under standardized conditions (pH 7.4, 37°C).
- Validating solubility using nephelometry (ensure >100 µM in assay buffer) .
- Crystallographic Overlay : Superpose structures (Mercury Software) to identify steric/electronic differences impacting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
